molecular formula C12H11ClN6O2S2 B1666452 Azosemide CAS No. 27589-33-9

Azosemide

Cat. No.: B1666452
CAS No.: 27589-33-9
M. Wt: 370.8 g/mol
InChI Key: HMEDEBAJARCKCT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Azosemide primarily targets the sodium-potassium-chloride (Na-K-Cl) cotransporter NKCC1 . This cotransporter is found in the plasma membrane of a wide variety of cell types, including neurons, glia, and endothelial cells in the brain .

Mode of Action

The exact mechanism of action of this compound is unclear. It is known to act primarily on theloop of Henle , in both the medullary and cortical segments of the thick ascending limb . It inhibits sodium and chloride reabsorption throughout the thick ascending limb of the loop of Henle .

Biochemical Pathways

This compound is actively secreted in the renal proximal tubule possibly via a nonspecific organic acid secretory pathway in humans . There is thus a potential for disease states and other organic acids such as NSAIDs which affect the organic acid transport pathway to affect the efficacy of this compound .

Pharmacokinetics

This compound has a considerable first-pass metabolism which makes parenteral administration more effective than oral administration . Peak plasma concentrations are achieved in 3-4 hours when this compound is administered to healthy humans in a fasting state . The oral bioavailability is estimated to be 20.4% . It has a terminal half-life of 2-3 hours . The total body clearance is 112ml/min and renal clearance is 41.6ml/min .

Result of Action

This compound is a diuretic that has been used in the management of oedema and hypertension . Its diuretic effects upon oral administration match those of furosemide. Upon intravenous administration, this compound displays 55 to 8 times greater effect .

Action Environment

Environmental factors can influence the action of this compound. For instance, physiological changes occurring in diabetes mellitus patients could alter the pharmacokinetics and pharmacodynamics of the drugs used to treat the disease . Furthermore, the amount of this compound that reaches its site of action could be significantly modified by changes in the capacity of this transport system .

Biochemical Analysis

Biochemical Properties

Azosemide acts primarily on the loop of Henle, in both the medullary and cortical segments of the thick ascending limb . It inhibits sodium and chloride reabsorption throughout the thick ascending limb of the loop of Henle . The exact enzymes, proteins, and other biomolecules that this compound interacts with are not clearly known .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by acting as a diuretic, with effects upon oral administration matching those of furosemide . Upon intravenous administration, this compound displays 5.5 to 8 times greater effect

Molecular Mechanism

The exact mechanism of action of this compound is unclear . It is known to act primarily on the loop of Henle, in both the medullary and cortical segments of the thick ascending limb . It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound undergoes considerable first-pass metabolism, which makes parenteral administration more effective than oral administration . Eleven metabolites of this compound were found in rats, but only this compound and its glucuronide were detected in humans

Transport and Distribution

This compound is actively secreted in the renal proximal tubule of humans . This may or may not involve a nonspecific organic acid secretory pathway . There is thus a potential for disease states and other organic acids such as NSAIDs which affect the organic acid transport pathway to affect the efficacy of this compound .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-chloro-5-(2H-tetrazol-5-yl)-4-(thiophen-2-ylmethylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN6O2S2/c13-9-5-10(15-6-7-2-1-3-22-7)8(12-16-18-19-17-12)4-11(9)23(14,20)21/h1-5,15H,6H2,(H2,14,20,21)(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEDEBAJARCKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=CC(=C(C=C2C3=NNN=N3)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046910
Record name Azosemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Azosemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Exact mechanism of action is unclear. However, it acts primarily on the loop of Henle, in both the medullary and cortical segments of the thick ascending limb.
Record name Azosemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

27589-33-9
Record name Azosemide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27589-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azosemide [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027589339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azosemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Azosemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azosemide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.121
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AZOSEMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR40VT1L8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Azosemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

219.5 °C
Record name Azosemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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